Dual-Target RmlB/GacA Inhibition with Defined IC₅₀ and Distinct Target Selectivity Profile Versus Co-Screened Fragment Hits
In a fragment-based screen against three enzymes of the streptococcal dTDP-L-rhamnose pathway (RmlB, RmlC, GacA), 2,5-difluorophenylhydrazine (designated Ri02) inhibited growth of Group A Streptococcus (GAS) with an IC₅₀ of 0.27 mM and bound selectively to RmlB and GacA, but not RmlC [1]. In the same study, the most potent fragment, 4,4'-thiodiphenol (Ri06), achieved an IC₅₀ of 0.11 mM against RmlB and GacA, while 5-(4-chlorophenyl)-2-furoic acid (Ri03) recorded an IC₅₀ of 0.12 mM against all three targets (RmlB, RmlC, GacA) [1]. The dual-but-not-triple target profile of Ri02 distinguishes it from Ri03 and provides a selectivity window that may be exploited when RmlC-sparing pharmacology is desired [1].
| Evidence Dimension | Growth inhibition IC₅₀ and enzyme binding target profile |
|---|---|
| Target Compound Data | IC₅₀ = 0.27 mM; binding targets: RmlB, GacA (RmlC not bound) |
| Comparator Or Baseline | Ri03 (5-(4-chlorophenyl)-2-furoic acid): IC₅₀ = 0.12 mM, targets RmlB, RmlC, GacA; Ri06 (4,4'-thiodiphenol): IC₅₀ = 0.11 mM, targets RmlB, GacA; Ri08 (2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid): IC₅₀ = 2.67 mM, targets RmlB, RmlC |
| Quantified Difference | 2.25-fold less potent than Ri03 and 2.45-fold less potent than Ri06 in growth inhibition, but 9.9-fold more potent than Ri08; uniquely spares RmlC among dual-targeting fragments |
| Conditions | Streptococcus pyogenes (GAS) growth assay; fragments dissolved in DMSO (≤2% final); bio-layer interferometry for target identification |
Why This Matters
This fragment is one of only five soluble hits validated in the screen, and its distinct RmlB/GacA selectivity profile offers a procurement rationale for antibacterial fragment elaboration programs that require RmlC-sparing chemical starting points.
- [1] van der Beek, S.L.; Zorzoli, A.; Canak, E.; Chapman, R.N.; Lucas, K.; Meyer, B.H.; Evangelopoulos, D.; de Carvalho, L.P.S.; Boons, G.J.; Dorfmueller, H.C.; van Sorge, N.M. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification. Mol. Microbiol. 2019, 111, 951–964. Table 1 and Figure 6. View Source
